N-Aminopiperidine hydrochloride
Overview
Description
N-Aminopiperidine hydrochloride, also known as Piperidin-1-amine hydrochloride, is an organic compound with the chemical formula C5H14N2 · HCl. It is a colorless crystalline solid that is soluble in water and some organic solvents. This compound is a metabolite of the cannabinoid receptor 1 antagonist Rimonabant, which is used as an anti-obesity agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Aminopiperidine hydrochloride can be synthesized by reacting piperidine with hydrogen chloride gas to form N-aminopiperidine, which is then reacted with hydrochloric acid to produce this compound . Another method involves mixing piperidine with urea and performing heating reflux .
Industrial Production Methods: The industrial production of this compound typically involves the Raschig process, where monochloramine is reacted with piperidine under controlled conditions of pH and temperature .
Chemical Reactions Analysis
Types of Reactions: N-Aminopiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-chloropiperidine when treated with calcium hypochlorite.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Calcium hypochlorite is commonly used.
Reduction: Hydrogenation over a molybdenum disulfide catalyst.
Substitution: Various organic solvents and catalysts depending on the desired product.
Major Products Formed:
N-chloropiperidine: Formed from oxidation.
Piperidine derivatives: Formed from reduction and substitution reactions.
Scientific Research Applications
N-Aminopiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an amino protecting agent in organic synthesis.
Biology: Studied for its role as a metabolite of Rimonabant and its effects on cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-obesity properties.
Industry: Utilized in the synthesis of various pharmaceuticals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N-Aminopiperidine hydrochloride involves its interaction with cannabinoid receptors, particularly the cannabinoid receptor 1. As a metabolite of Rimonabant, it exerts its effects by antagonizing these receptors, which play a role in regulating appetite and metabolism . The compound’s molecular targets include the cannabinoid receptors and associated signaling pathways involved in appetite regulation and energy balance .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, used in the synthesis of various pharmaceuticals.
N-chloropiperidine: An oxidized form of piperidine used in organic synthesis.
Piperidinones: Compounds containing a piperidine ring with a ketone group, used in medicinal chemistry.
Uniqueness: N-Aminopiperidine hydrochloride is unique due to its role as a metabolite of Rimonabant and its specific interaction with cannabinoid receptors. This distinguishes it from other piperidine derivatives that may not have the same biological activity or therapeutic potential .
Properties
IUPAC Name |
piperidin-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c6-7-4-2-1-3-5-7;/h1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNLXZOJUZAGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212625 | |
Record name | Piperidine, 1-amino-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63234-70-8 | |
Record name | 1-Piperidinamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63234-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-amino-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-amino-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinamine, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes for producing N-Aminopiperidine hydrochloride?
A1: The provided research articles describe two main synthetic routes for this compound:
- Route 1: Urea-based synthesis []: This method involves reacting piperidine with urea to form N-formamide piperidine. Subsequent chlorination and Hoffmann rearrangement under alkaline conditions yield N-aminopiperidine, which is then reacted with hydrochloric acid to obtain the hydrochloride salt. This route is advantageous due to the low cost and easy availability of urea. Additionally, it avoids the use of highly toxic reagents like hydrazine hydrate and does not generate carcinogenic nitro compounds.
- Route 2: Cyanate-based synthesis []: This approach involves reacting piperidine with a cyanate under acidic conditions to form N-carbamoyl piperidine. This intermediate is then treated with a hypochlorite or hypobromite under basic conditions, followed by Hoffmann rearrangement and treatment with hydrochloric acid to obtain this compound. This method is favored for its mild reaction conditions, operational simplicity, and relatively high yield (over 60%).
Q2: What are the advantages and disadvantages of the different synthesis methods for this compound?
A2:
Q3: What is the overall yield of this compound using the nitrosylation route?
A3: The research indicates an overall yield of 67% for this compound when synthesized via the nitrosylation of piperidine followed by reduction with titanium(III) chloride (TiCl3) in water and subsequent HCl salt formation [].
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